2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione
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Overview
Description
2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione typically involves the reaction of cyanuric chloride with morpholine and isobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is reacted with morpholine in the presence of a base such as triethylamine to form 2-chloro-6-morpholin-4-yl-1,3,5-triazine.
Step 2: The intermediate product is then reacted with isobutylamine to yield the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction Reactions: The thione group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can form condensation products with other amines or carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the formulation of specialty chemicals, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor antagonism, the compound can block the binding of endogenous ligands, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylpropylamino)-4,6-dimorpholin-1,3,5-triazine: Similar structure but with an additional morpholine group.
2-(2-methylpropylamino)-6-ethyl-1,3,5-triazine-4-thione: Similar structure but with an ethyl group instead of a morpholine group.
2-(2-methylpropylamino)-6-morpholin-4-yl-1,3,5-triazine-4-oxide: Similar structure but with an oxide group instead of a thione group.
Uniqueness
The uniqueness of 2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the morpholine and isobutylamine groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-8(2)7-12-9-13-10(15-11(18)14-9)16-3-5-17-6-4-16/h8H,3-7H2,1-2H3,(H2,12,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGADVGQEGZUXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=S)N=C(N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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